molecular formula C19H18N4O2S2 B2887056 N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-64-1

N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2887056
CAS No.: 1021026-64-1
M. Wt: 398.5
InChI Key: SPEIQGPUJBBOGY-UHFFFAOYSA-N
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Description

N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring substituted with a thiophene-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Thiophene-2-carboxamide Group: This step involves the reaction of the pyridazine derivative with thiophene-2-carboxylic acid or its derivatives under amide coupling conditions.

    Attachment of the 2,5-Dimethylphenyl Group: This can be achieved through nucleophilic substitution reactions where the amino group of 2,5-dimethylphenylamine reacts with an activated ester or acyl chloride derivative of the pyridazine intermediate.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
  • N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Uniqueness

Compared to similar compounds, N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide stands out due to its specific substitution pattern, which may confer unique electronic properties and biological activities. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-5-6-13(2)14(10-12)20-17(24)11-27-18-8-7-16(22-23-18)21-19(25)15-4-3-9-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEIQGPUJBBOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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